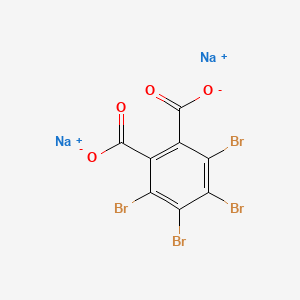

Disodium tetrabromophthalate

Übersicht

Beschreibung

Disodium tetrabromophthalate is a chemical compound with the molecular formula C8Br4Na2O4. It is a brominated derivative of phthalic acid and is primarily used as a flame retardant. The compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium tetrabromophthalate can be synthesized through the bromination of phthalic acid. The process involves the following steps:

Bromination of Phthalic Acid: Phthalic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride.

Neutralization: The resulting tetrabromophthalic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Disodium tetrabromophthalate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to hydrolyze the compound.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would result in the formation of an amide derivative.

Hydrolysis: The hydrolysis of this compound yields tetrabromophthalic acid and sodium salts.

Wissenschaftliche Forschungsanwendungen

Flame Retardancy

Disodium tetrabromophthalate is widely used in various polymers to improve their fire resistance. Its effectiveness has been demonstrated in several studies:

- Polymer Composites : DBP is incorporated into polymer matrices to enhance their thermal stability and reduce flammability. Research indicates that the addition of DBP can significantly lower the peak heat release rates during combustion tests .

- Textile Treatments : The compound is applied to textiles to meet stringent fire safety standards, especially in public spaces such as schools and hospitals .

Environmental Studies

Research has focused on the environmental persistence and bioaccumulation potential of DBP:

- Bioaccumulation Studies : Investigations have shown that DBP exhibits hydrophobic behavior, leading to significant bioaccumulation in aquatic organisms. This property raises concerns about its long-term ecological effects .

- Analytical Methods : Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have been developed to detect and quantify DBP levels in environmental samples, aiding in risk assessment and regulatory compliance .

Health Effects

Toxicological studies have revealed potential health risks associated with exposure to this compound:

- Acute Toxicity : Animal studies indicate that DBP has low acute oral toxicity, with an LD50 value of 2.7 g/kg in rats . However, chronic exposure may lead to adverse effects on liver function and thyroid hormone regulation.

- Endocrine Disruption : Some research suggests that brominated flame retardants, including DBP, may act as endocrine disruptors, impacting hormonal balance and development .

Protective Measures

Studies have explored protective agents against DBP-induced toxicity:

- Curcumin as a Protective Agent : Research indicates that curcumin may mitigate oxidative stress and liver damage caused by DBP exposure in animal models . This finding opens avenues for developing therapeutic strategies to counteract the toxic effects of flame retardants.

Case Studies

Wirkmechanismus

The flame-retardant properties of disodium tetrabromophthalate are primarily due to its high bromine content. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process. These radicals react with free radicals generated during combustion, thereby inhibiting the propagation of the flame. The compound also forms a char layer on the surface of the material, further preventing the spread of fire.

Vergleich Mit ähnlichen Verbindungen

Bis(2-ethylhexyl) tetrabromophthalate: Another brominated flame retardant with similar applications.

Tetrabromobisphenol A: A widely used flame retardant in electronic devices and plastics.

Hexabromocyclododecane: Used in polystyrene foam insulation and other building materials.

Uniqueness: Disodium tetrabromophthalate is unique due to its high bromine content and its ability to form stable sodium salts. This makes it particularly effective in applications where water solubility and stability are important. Additionally, its synthesis is relatively straightforward, making it a cost-effective option for industrial use.

Biologische Aktivität

Disodium tetrabromophthalate (DBP) is a brominated flame retardant that has garnered attention due to its potential biological activity and environmental persistence. This article explores the biological effects of DBP, focusing on its endocrine-disrupting properties, toxicity, and implications for human health and wildlife.

This compound is primarily used as a flame retardant in various consumer products, particularly in plastics and textiles. Its chemical structure allows it to effectively inhibit combustion, making it a valuable additive in materials that require fire resistance.

Endocrine Disruption

Research indicates that this compound exhibits endocrine-disrupting properties. It has been shown to interact with hormone pathways, particularly affecting thyroid hormone and steroidogenesis. In vitro studies have demonstrated that DBP can alter the levels of estrogen and androgen in cell cultures, suggesting potential reproductive and developmental impacts .

- Case Study : A study investigating the effects of DBP on H295R cells (a human adrenal cell line) found that exposure resulted in significant alterations in steroid hormone production. The lowest effective level (LEL) for detectable changes was established, highlighting the compound's potency as an endocrine disruptor .

Toxicity

Toxicological assessments of this compound reveal several adverse effects:

- Liver Toxicity : Animal studies have indicated that DBP can cause liver damage, with histopathological examinations showing signs of hepatotoxicity at certain exposure levels .

- Neurodevelopmental Effects : Exposure to DBP during gestation has been linked to neurodevelopmental disorders in offspring. Research suggests that maternal exposure may disrupt normal brain development processes, leading to behavioral abnormalities .

Absorption and Metabolism

This compound has low bioavailability, which limits its accumulation in biological tissues. Studies show that when administered orally, only a small fraction is absorbed into systemic circulation. The majority is rapidly metabolized and excreted, primarily through urine .

Environmental Impact

DBP is persistent in the environment and has been detected in various ecological compartments, including water bodies and biota. Its presence raises concerns about long-term ecological effects and bioaccumulation in wildlife.

Data Table: Summary of Biological Effects of this compound

Eigenschaften

IUPAC Name |

disodium;3,4,5,6-tetrabromophthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4.2Na/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNQAECQSKUEGD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Br4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13810-83-8 (Parent) | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90889689 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25357-79-3 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetrabromophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.